molecular formula C13H23N B13582774 3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine

3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine

Cat. No.: B13582774
M. Wt: 193.33 g/mol
InChI Key: ABGXMJKYKKHQNB-UHFFFAOYSA-N
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Description

3-({Bicyclo[221]heptan-2-yl}methyl)piperidine is a complex organic compound featuring a bicyclic structure fused with a piperidine ring

Preparation Methods

The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Functionalization: The resulting bicyclic compound is then functionalized to introduce the desired substituents, such as a methyl group at the 2-position.

    Piperidine ring formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the bicyclic structure, using reagents like alkyl halides or sulfonates.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts or bases .

Scientific Research Applications

3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine can be compared with other bicyclic compounds, such as:

The uniqueness of this compound lies in its combined bicyclic and piperidine structure, providing a versatile scaffold for chemical modifications and diverse applications .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)piperidine

InChI

InChI=1S/C13H23N/c1-2-11(9-14-5-1)8-13-7-10-3-4-12(13)6-10/h10-14H,1-9H2

InChI Key

ABGXMJKYKKHQNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2CC3CCC2C3

Origin of Product

United States

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